

# synthesis and characterization of novel allyl fluorides

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## Compound Focus: Allyl fluoride

CAS No.: 818-92-8

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## Methods for Synthesizing Allyl Fluorides

The table below summarizes some key approaches found in recent scientific literature.

Method	Key Reagent/Catalyst	Substrate	Key Features/Outcomes	Citations
Organocatalytic Asymmetric Allylic Benzylborylation	Chiral Lewis base (e.g., (DHQD) <sub>2</sub> PHAL)	Allyl fluorides & $\alpha$ -silyl benzylboronic esters	Constructs homoallylic boronic esters with two contiguous stereocenters; excellent regio- and enantiocontrol.	[1]
Metal-Free Allylic Fluorination	Selectfluor	Styrenes	Electrophilic fluorination; good yields; mechanism involves carbocation intermediate.	[2] [3]

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Palladium-Catalyzed Asymmetric Fluorination	Pd(0) catalyst, Trost bisphosphine ligand, AgF	Cyclic allylic chlorides	Converts racemic chlorides to highly enantioenriched cyclic allylic fluorides.	[4]
Cross-Metathesis/Fluorodesilylation	Grubbs catalyst (metathesis), Selectfluor (fluorination)	Allyltrimethylsilane & olefins	Two-step process to create a library of novel allylic fluorides.	[5]

## Application as Synthetic Building Blocks

A major value of **allyl fluorides** lies in their use as intermediates for constructing complex molecules.

- **Stereospecific Transformations:** The chiral boronic ester moiety in products from the allylic benzylation reaction can be transformed stereospecifically [1]. Key transformations include:
  - **Oxidation/Lactonization:** To form  **$\alpha$ -methylene- $\gamma$ -butyrolactones**, a motif found in bioactive natural products [1].
  - **Stereospecific Coupling:** With aryllithium species to introduce aromatic groups like thiophene and benzofuran [1].
  - **Protodeborylation:** To yield formal asymmetric allylic benzylation products with high enantiomeric ratio [1].
- **Synthesis of Fluorinated Heterocycles:** Functionalized propargylic and allylic fluorides serve as building blocks for synthesizing fluorinated heterocycles (e.g., furans, tetrahydrofurans, lactams) and more complex bi- or tri-heterocyclic systems via transition-metal-catalyzed reactions [6].

## Mechanistic Insights

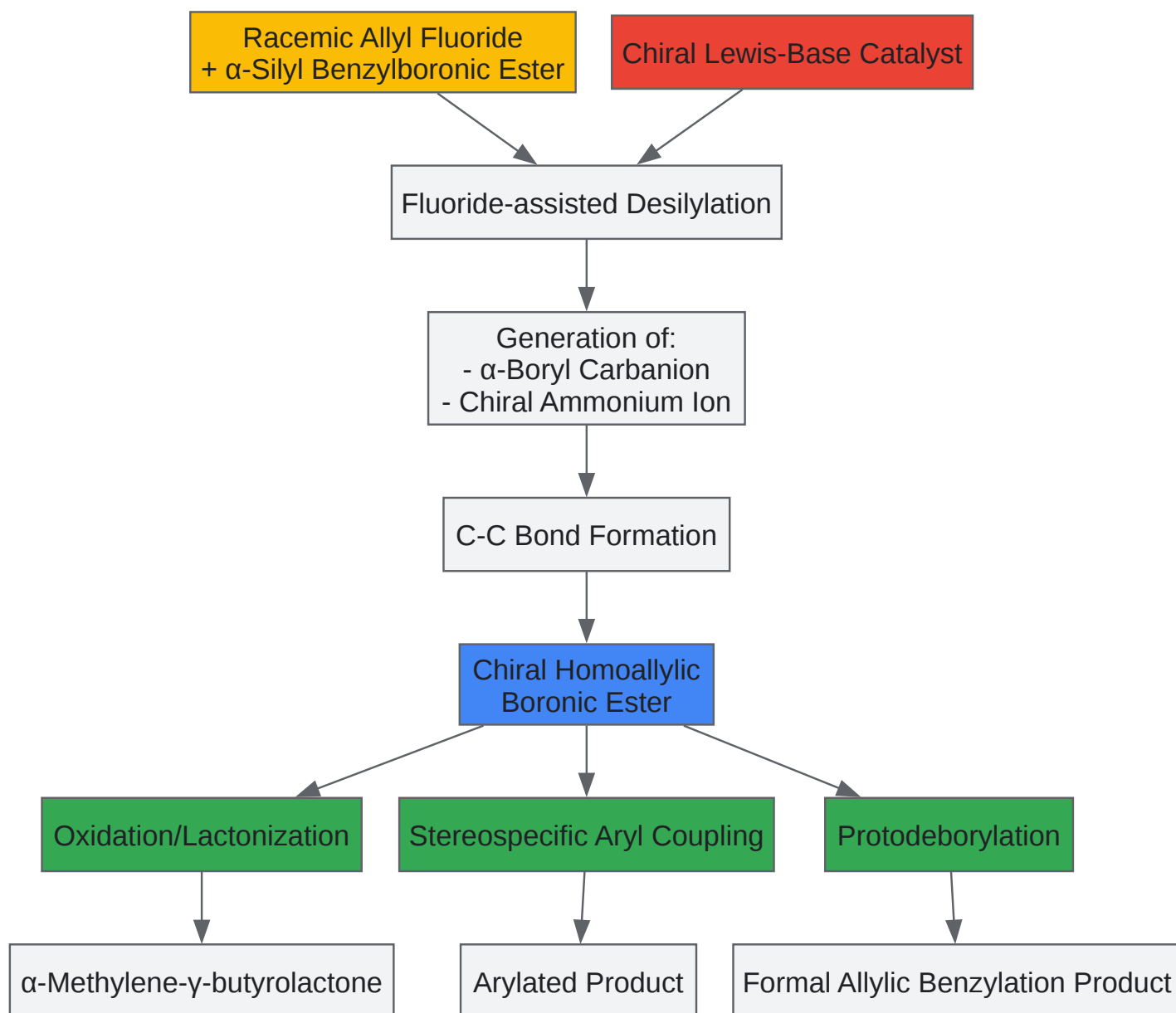
Understanding the reaction mechanism is crucial for optimization and designing new reactions.

- **In Organocatalysis:** The mechanism involves a catalyst-triggered, **fluoride-assisted desilylation**. This simultaneously generates a reactive  $\alpha$ -boryl carbanion and an electrophilic chiral ammonium intermediate,

which then couple to form the new C–C bond. This pathway avoids the need for external stoichiometric bases and transmetalation steps [1].

- **In Metal-Free Fluorination:** Density Functional Theory (DFT) studies on the reaction of styrenes with Selectfluor reveal a mechanism that proceeds through a carbocation intermediate. The calculations show that the pathway leading directly to the allylic fluoride product is more favorable than a competing route that would form a vinyl fluoride intermediate [2] [3].

The diagram below illustrates the workflow for the organocatalytic asymmetric synthesis and subsequent transformations of **allyl fluorides**.



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## Characterization Techniques

Based on the reviewed literature, researchers typically use a combination of the following techniques to characterize novel **allyl fluorides**:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy**: This is a standard and essential technique for determining structure, confirmed in multiple studies [1] [5].
- **Mass Spectrometry (MS)**: Used for molecular weight confirmation and structural elucidation [5].
- **Chiral High-Performance Liquid Chromatography (HPLC)**: Employed to determine the enantiomeric ratio (e.r.) of chiral products [1].
- **X-ray Diffraction**: Used to unambiguously determine the absolute configuration of stereocenters in crystalline products [1].

## Conclusion

The synthesis of novel **allyl fluorides** has seen significant advances through methods like organocatalysis and metal-free electrophilic fluorination. Their unique reactivity, particularly when leveraged in stereospecific transformations to build complex chiral molecules and fluorinated heterocycles, makes them highly valuable building blocks in organic and medicinal chemistry.

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